molecular formula C7H7N3O B429458 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 2942-45-2

1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B429458
CAS No.: 2942-45-2
M. Wt: 149.15g/mol
InChI Key: KCICHMZBIOESPK-UHFFFAOYSA-N
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Description

1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science .

Mechanism of Action

Target of Action

Similar compounds in the pyrazolo[3,4-b]pyridine family have been associated with various biomedical applications , suggesting a broad range of potential targets.

Mode of Action

It’s known that the compound can exist in two tautomeric forms: the 1h- and 2h-isomers . This tautomeric flexibility might influence its interaction with biological targets.

Result of Action

Similar compounds in the pyrazolo[3,4-b]pyridine family have shown various biological activities , suggesting potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in the presence of glacial acetic acid . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is unique due to its specific substitution pattern and the presence of a methyl group at the 1-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

1-methyl-2H-pyrazolo[3,4-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-10-6-5(7(11)9-10)3-2-4-8-6/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCICHMZBIOESPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356059
Record name AJ-077/33269015
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2942-45-2
Record name 1,2-Dihydro-1-methyl-3H-pyrazolo[3,4-b]pyridin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2942-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AJ-077/33269015
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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